![molecular formula C7H4BrN3O2 B079480 8-Bromo-6-nitroimidazo[1,2-a]pyridine CAS No. 957187-28-9](/img/structure/B79480.png)

8-Bromo-6-nitroimidazo[1,2-a]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

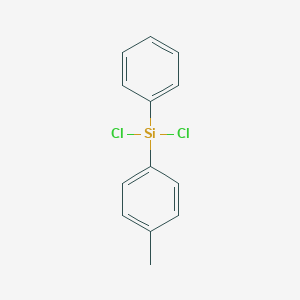

Synthesis Analysis

The synthesis of derivatives related to 8-Bromo-6-nitroimidazo[1,2-a]pyridine involves several key steps. For example, 6,8-Dibromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine, a closely related compound, is prepared and reacted under S_RN_1 conditions with different nucleophiles to study the reactivity of halides present in the molecule (Vanelle et al., 2008). Another approach for functionalizing 2-chloro-3-nitroimidazo[1,2-a]pyridine has been developed to expand the structural diversity of its derivatives through Suzuki–Miyaura cross-coupling and subsequent transformations (Bazin et al., 2013).

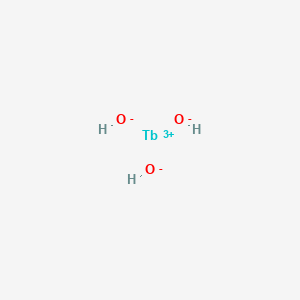

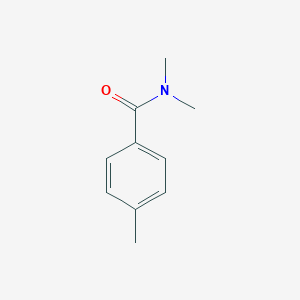

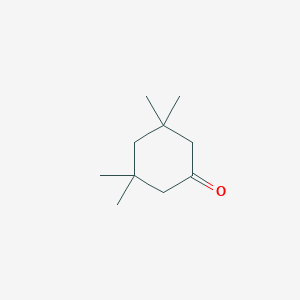

Molecular Structure Analysis

Molecular structure and conformation are crucial for understanding the chemical behavior of 8-Bromo-6-nitroimidazo[1,2-a]pyridine derivatives. For instance, synthesis and structure elucidation of similar bromo-imidazo pyridine derivatives highlight the importance of structural analysis in determining their potential as tyrosyl-tRNA synthetase inhibitors, utilizing techniques like X-ray crystallography and DFT calculations (Jabri et al., 2023).

Chemical Reactions and Properties

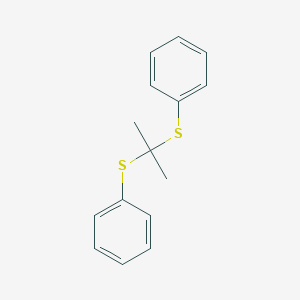

8-Bromo-6-nitroimidazo[1,2-a]pyridine undergoes various chemical reactions due to its active functional groups. The presence of the bromo and nitro groups allows for nucleophilic aromatic substitution reactions, facilitating the synthesis of a wide array of functionalized derivatives. These chemical transformations enable the exploration of antiparasitic structure-activity relationships in related compounds (Paoli-Lombardo et al., 2023).

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Formation

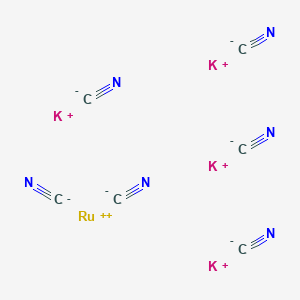

Synthesis of New Derivatives : 8-Bromo-6-nitroimidazo[1,2-a]pyridine serves as a key intermediate in the synthesis of diverse organic compounds. For instance, Vanelle et al. (2008) detailed the synthesis of new 3-Nitroimidazo[1,2-a]pyridine derivatives through SRN1 reactions, highlighting its utility in organic synthesis (Vanelle, Szabo, & Crozet, 2008).

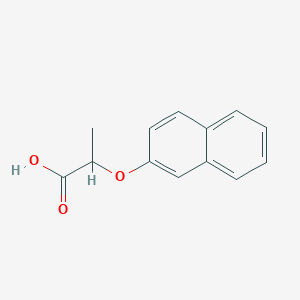

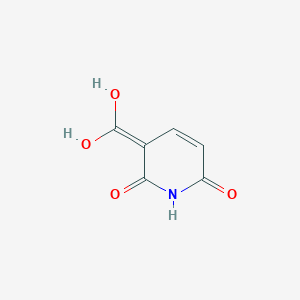

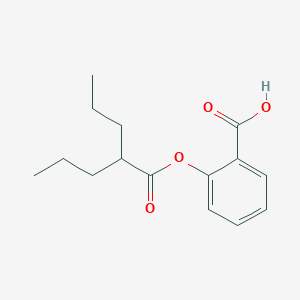

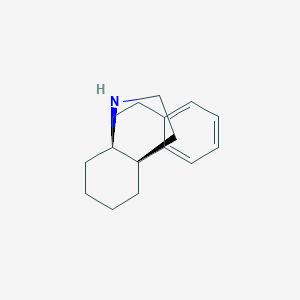

Tricyclic Pyridinones Synthesis : Castera-Ducros et al. (2006) utilized 8-Bromo-6-nitroimidazo[1,2-a]pyridine for the efficient synthesis of new tricyclic pyridinones, demonstrating its role in creating complex molecular architectures (Castera-Ducros, Crozet, & Vanelle, 2006).

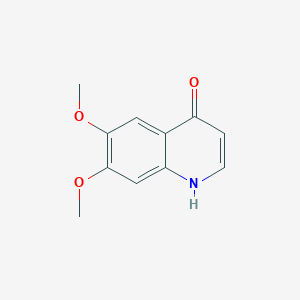

Medicinal Chemistry and Drug Design

Antitrypanosomatid Molecules : Fersing et al. (2018) explored 8-Bromo-6-nitroimidazo[1,2-a]pyridine derivatives for their potential as antitrypanosomatid molecules. They discovered compounds with significant activity against specific parasites, highlighting its importance in drug development (Fersing et al., 2018).

Antibacterial and Antifungal Agents : Zaprutko et al. (1989) synthesized nitroimidazole derivatives, including those related to 8-Bromo-6-nitroimidazo[1,2-a]pyridine, demonstrating antibacterial and fungicidal activity. This suggests its potential in creating new antimicrobial agents (Zaprutko et al., 1989).

Materials Science

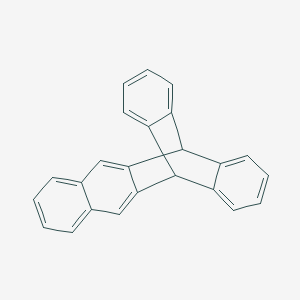

- Electrophilic Substitution Studies : Salgado-Zamora et al. (2008) investigated electrophilic substitution reactions of 3-nitroso-2-arylimidazo[1,2-a]pyridine, providing insights into the electron density distribution and reactivity of related imidazo[1,2-a]pyridine derivatives. This research aids in understanding the chemical properties of such compounds in materials science (Salgado-Zamora, Velázquez, Mejía, Campos-Aldrete, Jiménez, & Cervantes, 2008).

Safety And Hazards

Eigenschaften

IUPAC Name |

8-bromo-6-nitroimidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O2/c8-6-3-5(11(12)13)4-10-2-1-9-7(6)10/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCACLYOLSQUCDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(C=C(C2=N1)Br)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650053 |

Source

|

| Record name | 8-Bromo-6-nitroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-6-nitroimidazo[1,2-a]pyridine | |

CAS RN |

957187-28-9 |

Source

|

| Record name | 8-Bromo-6-nitroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[2.2.1]hept-2-ene-1-carbonyl chloride](/img/structure/B79401.png)